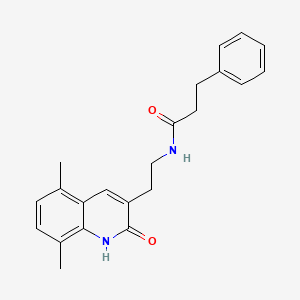
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide, also known as DPA-714, is a molecule that has been extensively studied for its potential applications in neuroscience and cancer research.
Aplicaciones Científicas De Investigación
Anticancer Potential
One significant area of research focuses on the synthesis and biological evaluation of derivatives related to this compound for anticancer activities. A study involving coumarin and quinolinone carboxamides, similar in structure to the specified compound, explored their effectiveness in inhibiting cancer cell growth. The structural analysis, through X-ray crystallography, confirmed the cis conformation of the amide bond, which plays a crucial role in their biological activity, indicating potential applications in cancer treatment (Matiadis et al., 2013). Another research highlighted the synthesis of phenyl-substituted derivatives of a "minimal" DNA-intercalating agent showing solid tumor activity, emphasizing the structure-activity relationship in anticancer drug design (Atwell et al., 1989).
Antimicrobial and Antimutagenic Properties
Research has also been conducted on the antimutagenic activity of phenylpropanoids, closely related to the chemical structure of interest, which demonstrated significant suppression of mutagen-induced gene expression. This suggests a possible role in antimicrobial and mutagenic protection (Miyazawa & Hisama, 2003).
Synthesis and Reactivity Studies
Furthermore, studies on the synthesis of related compounds, such as 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, offer insights into the chemical reactivity and potential pharmacological applications of these molecules. These compounds were evaluated for antimicrobial activity, presenting a link between their structural features and biological functions (Elkholy & Morsy, 2006).
Molecular and Electronic Structure Analysis
The investigation into the molecular and electronic structures of these compounds, including regioselectivity in reactions and the impact on their pharmacological properties, is crucial for understanding their mechanism of action. For example, DFT methods were used to explore the ethylation reaction of a related compound, shedding light on its acid/base behavior and reaction paths (Batalha et al., 2019).
Propiedades
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-9-16(2)21-19(15)14-18(22(26)24-21)12-13-23-20(25)11-10-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQMTSPXUMSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

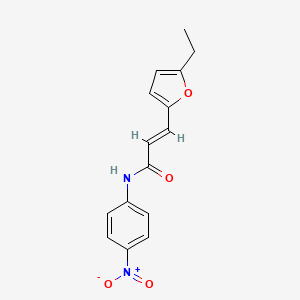
![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)
![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)
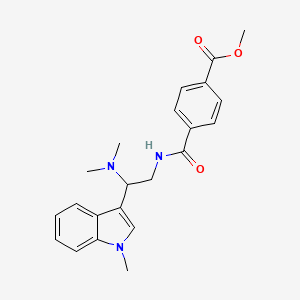
![N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B2563793.png)
![1-(3-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563795.png)
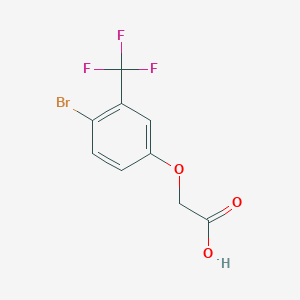
![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)
![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)
![1-[5-Tert-butyl-2-(difluoromethoxy)phenyl]sulfonyl-2-methylimidazole](/img/structure/B2563803.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2563804.png)
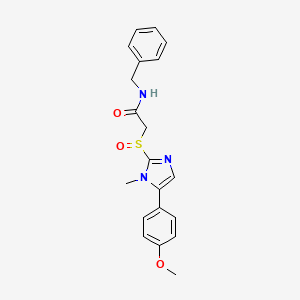
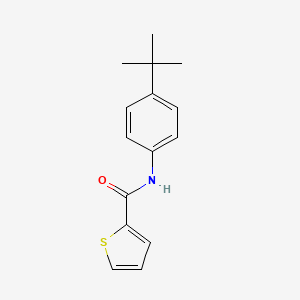
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2563810.png)